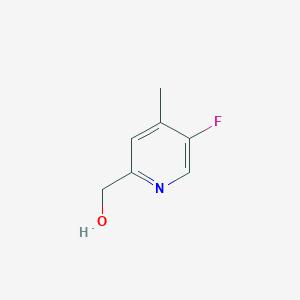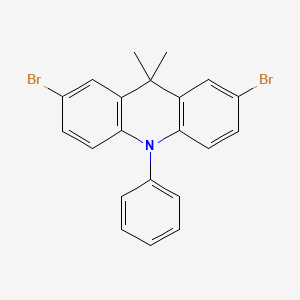
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C15H13Br2N It is a derivative of acridine, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine typically involves multiple steps. One common method starts with the reaction of phenoxyacetone and dimethylformamide (DMF) with n-butyllithium to form phenylethyllithium. This intermediate is then treated with hydrofluoric acid (HF) to yield an olefin product. The final step involves reacting the olefin with methylsulfonyl trifluoromethanesulfonate (CH3SO2OTf) to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring proper handling of reagents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of organic semiconducting polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways. The compound acts as an electron-donating segment, which can increase the solubility of compounds, suppress harmful aggregation-caused quenching, and promote the reverse intersystem crossing process . These properties make it valuable in the development of thermally activated delayed fluorescence (TADF) emitters.
類似化合物との比較
Similar Compounds
2,7-Di(9H-carbazol-9-yl)-9,9-dimethylacridin-10(9H)-yl derivatives: These compounds are used in the development of TADF emitters and have similar electron-donating properties.
9,9-Dimethyl-9,10-dihydroacridine derivatives:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is unique due to its specific structural features, which allow it to undergo various chemical reactions and exhibit distinct electronic properties
特性
CAS番号 |
1333316-36-1 |
|---|---|
分子式 |
C21H17Br2N |
分子量 |
443.2 g/mol |
IUPAC名 |
2,7-dibromo-9,9-dimethyl-10-phenylacridine |
InChI |
InChI=1S/C21H17Br2N/c1-21(2)17-12-14(22)8-10-19(17)24(16-6-4-3-5-7-16)20-11-9-15(23)13-18(20)21/h3-13H,1-2H3 |
InChIキー |
RBFRBSVYUQKBGK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
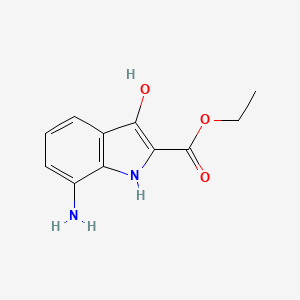
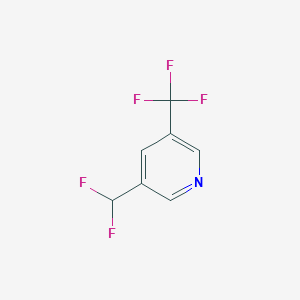
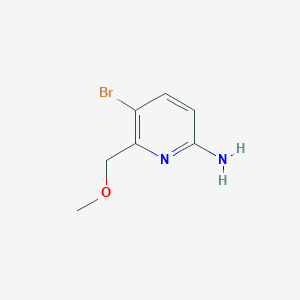
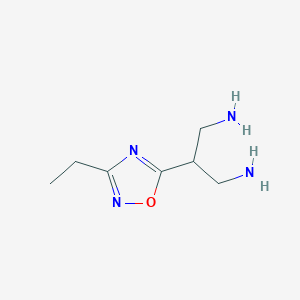
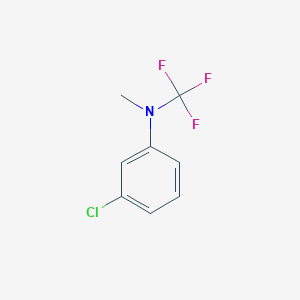
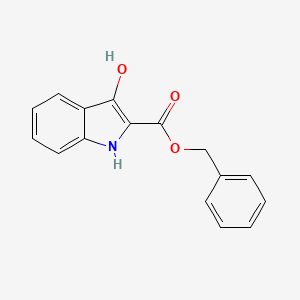
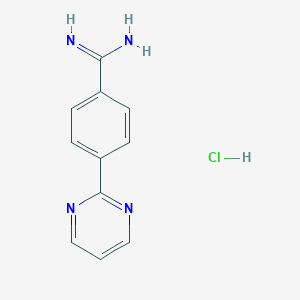


![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
